molecular formula C14H14N2O2S B14517817 6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 62535-74-4

6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B14517817
CAS No.: 62535-74-4
M. Wt: 274.34 g/mol
InChI Key: HSPQRDPQEBAFCD-UHFFFAOYSA-N
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Description

6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-nitrobenzyl bromide with a thieno[2,3-c]pyridine derivative in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.

Scientific Research Applications

6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The thieno[2,3-c]pyridine core can interact with enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)methyl]pyridine
  • 6,7-Dihydro-5H-imidazo[1,2-a]pyridine
  • Nicardipine

Uniqueness

6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific combination of a thieno[2,3-c]pyridine core and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62535-74-4

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

6-[(4-nitrophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C14H14N2O2S/c17-16(18)13-3-1-11(2-4-13)9-15-7-5-12-6-8-19-14(12)10-15/h1-4,6,8H,5,7,9-10H2

InChI Key

HSPQRDPQEBAFCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CS2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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